molecular formula C10H10F3IO B3121196 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene CAS No. 280776-49-0

1-Iodo-4-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B3121196
CAS No.: 280776-49-0
M. Wt: 330.08 g/mol
InChI Key: BRPUJVSISRDJHC-UHFFFAOYSA-N
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Description

1-Iodo-4-(4,4,4-trifluorobutoxy)benzene is a useful research compound. Its molecular formula is C10H10F3IO and its molecular weight is 330.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.97285 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IO/c11-10(12,13)6-1-7-15-9-4-2-8(14)3-5-9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPUJVSISRDJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279332
Record name 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene
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Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280776-49-0
Record name 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280776-49-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene
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The Significance of Aryl Iodides in Modern Organic Synthesis Research

Aryl iodides are a cornerstone of modern organic synthesis, primarily due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes it highly reactive and an excellent leaving group in a variety of chemical transformations. wikipedia.org This reactivity has made aryl iodides indispensable substrates in a multitude of transition metal-catalyzed cross-coupling reactions.

These reactions, which form new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency, have revolutionized the way complex organic molecules are constructed. Key examples of such transformations where aryl iodides are frequently employed include:

Suzuki-Miyaura Coupling: The reaction of an aryl iodide with an organoboron compound, catalyzed by a palladium complex, to form a biaryl structure.

Sonogashira Coupling: The palladium-catalyzed reaction of an aryl iodide with a terminal alkyne to create an aryl-alkyne bond.

Heck Coupling: The formation of a new carbon-carbon bond between an aryl iodide and an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl iodide and an amine.

Ullmann Condensation: A copper-catalyzed reaction for the synthesis of diaryl ethers.

The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions and with lower catalyst loadings compared to other aryl halides, such as bromides and chlorides. This makes aryl iodides highly sought-after starting materials in multi-step synthetic sequences.

Below is an interactive data table summarizing the key cross-coupling reactions involving aryl iodides.

Reaction NameReactant 1Reactant 2CatalystBond Formed
Suzuki-Miyaura CouplingAryl IodideOrganoboron CompoundPalladiumC-C (Aryl-Aryl)
Sonogashira CouplingAryl IodideTerminal AlkynePalladium/CopperC-C (Aryl-Alkyne)
Heck CouplingAryl IodideAlkenePalladiumC-C (Aryl-Vinyl)
Buchwald-Hartwig AminationAryl IodideAminePalladiumC-N
Ullmann CondensationAryl IodideAlcohol/PhenolCopperC-O

The Role of Fluorine in Modulating Molecular Properties for Advanced Chemical Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Organofluorine chemistry has become a vital part of drug discovery and materials science due to the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. wikipedia.orgnih.gov

Key effects of fluorination on molecular properties include:

Increased Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. nih.gov Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a metabolically susceptible position in a drug candidate can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. researchgate.net

Enhanced Lipophilicity: Fluorine is highly electronegative yet the trifluoromethyl (CF3) and other perfluoroalkyl groups are highly lipophilic. The incorporation of fluorine can enhance a molecule's ability to cross lipid cell membranes, which can be crucial for its biological activity.

Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly alter the pKa of nearby acidic or basic functional groups, which in turn affects a molecule's ionization state at physiological pH and its interaction with biological targets.

Conformational Changes and Binding Affinity: The substitution of hydrogen with fluorine can lead to subtle changes in molecular conformation. Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological receptors, potentially increasing the binding affinity and selectivity of a drug molecule.

The following table provides a comparison of some key properties of hydrogen and fluorine that underlie these effects.

PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å)1.201.47
Electronegativity (Pauling Scale)2.203.98
Bond Dissociation Energy (C-X)~413 kJ/mol (C-H)~485 kJ/mol (C-F)

An Overview of Fluorinated Aryl Ethers in Academic Investigations

Fluorinated aryl ethers are a class of compounds that feature a fluorinated alkyl chain linked to an aromatic ring via an ether oxygen atom. These motifs are present in a number of commercially successful pharmaceuticals and agrochemicals. The combination of the rigid aryl scaffold and the property-modulating fluorinated tail makes them attractive structures in medicinal chemistry.

The synthesis of fluorinated aryl ethers can be achieved through several established methods, including:

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with a fluorinated alkyl halide. However, the reactivity of the fluorinated alkyl halide can be a limiting factor.

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, a fluoride (B91410) source can displace a leaving group (such as a nitro or halide group) on the ring.

Copper- and Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ transition metal catalysts to couple phenols with fluorinated alcohols or their derivatives. These methods often offer broader substrate scope and better functional group tolerance.

Research in this area continues to focus on developing more efficient and versatile synthetic routes to access novel fluorinated aryl ethers for biological screening and materials development.

The Research Landscape of Iodo Substituted Fluorinated Aryl Ethers

Strategies for the Construction of the Aryl-Iodine Bond in Fluorinated Systems

The introduction of an iodine atom onto a fluorinated benzene (B151609) ring is a critical step in synthesizing the target compound and its analogues. This can be achieved through several methods, primarily direct iodination or by converting another halogen into iodine via an exchange reaction.

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. The success of this approach often depends on the electronic nature of the substrate and the choice of the iodinating agent. For aromatic systems containing the electron-donating trifluorobutoxy group, the ring is activated towards electrophilic substitution, primarily at the ortho and para positions. Since the para position is already occupied by the ether group, iodination is directed to the ortho position.

However, iodine itself is the least reactive of the halogens and typically requires an oxidizing agent to generate a more potent electrophilic species, such as the iodine cation (I+). jove.com Common methods employ molecular iodine in the presence of oxidants like nitric acid, hydrogen peroxide, or copper salts. jove.com Other effective reagents include N-Iodosuccinimide (NIS), often used with an acid catalyst, which provides a source of electrophilic iodine under mild conditions. researchgate.net Hypervalent iodine reagents have also emerged as powerful tools for such transformations. arkat-usa.org

Table 1: Selected Reagents for Direct Aromatic Iodination

Reagent System Description
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) Oxidizing agent generates a stronger electrophile from molecular iodine. jove.com
N-Iodosuccinimide (NIS) / Acid Catalyst A mild and effective source of electrophilic iodine for activated aromatic rings. researchgate.net
Hypervalent Iodine Reagents Highly reactive compounds used extensively in various organic transformations, including iodination. nih.gov

An alternative to direct iodination is the halogen exchange reaction, where a more readily available aryl halide, such as a bromide or chloride, is converted into the corresponding iodoarene. manac-inc.co.jp This method is particularly useful when the precursor aryl halide is easier to synthesize or when direct iodination gives poor yields or regioselectivity.

The Finkelstein reaction is a classic example of a halogen exchange, typically involving the treatment of an alkyl or aryl halide with an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jpmanac-inc.co.jp For aryl halides, this nucleophilic aromatic substitution can be challenging and often requires catalysis. Transition metals, particularly copper, are widely used to facilitate this transformation. organic-chemistry.org More recent advancements include the development of photo-induced Finkelstein reactions, which offer a more sustainable pathway by using catalytic amounts of elemental iodine under mild, room-temperature conditions. nih.govorganic-chemistry.org These exchange reactions are crucial for synthesizing iodoarenes, which serve as important intermediates in the manufacturing of pharmaceuticals and fine chemicals. manac-inc.co.jp

Table 2: Common Halogen Exchange Methodologies for Iodoarene Synthesis

Method Reagents/Catalysts Key Features
Finkelstein Reaction NaI or KI in a suitable solvent Classic Sₙ2-type reaction, effective for converting chlorides and bromides to iodides. manac-inc.co.jp
Copper-Catalyzed Exchange Cu(I) salts Enables the conversion of aryl bromides and chlorides, which are often less reactive. organic-chemistry.org

Synthesis of the 4,4,4-Trifluorobutoxy Moiety

The 4,4,4-trifluorobutoxy group is a key structural element that imparts specific physicochemical properties to the final molecule, such as increased lipophilicity and metabolic stability. nih.govacs.org Its synthesis is typically achieved by first preparing 4,4,4-trifluoro-1-butanol (B1295206), which can then be attached to the aromatic ring via an ether linkage.

The synthesis of 4,4,4-trifluoro-1-butanol can be accomplished through various routes. One patented method involves the reaction of 3-halogen-1,1,1-trifluoropropane with magnesium to form a Grignard reagent, which then reacts with dimethylformamide (DMF) to produce 4,4,4-trifluorobutanal (B105314). Subsequent reduction of the aldehyde yields the desired alcohol. google.com Another approach starts with ethyl trifluoroacetate (B77799) and a benzyloxy-substituted Grignard reagent, followed by reduction and hydrolysis steps. google.com

Once 4,4,4-trifluoro-1-butanol or a derivative like 4,4,4-trifluorobutyl halide is obtained, it can be linked to the phenolic oxygen of a suitable aromatic precursor. The two primary methods for forming this fluorinated aryl ether are the Williamson ether synthesis and transition metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis is a long-established and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this would involve the deprotonation of 4-iodophenol with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide. jk-sci.com This phenoxide then reacts with a 4,4,4-trifluorobutyl halide (e.g., 1-bromo-4,4,4-trifluorobutane) to form the desired ether. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction. wikipedia.orgjk-sci.com This method remains a cornerstone for preparing fluorinated ethers in both laboratory and industrial settings. wikipedia.orgfluorine1.ru

In recent years, transition metal-catalyzed cross-coupling reactions have become a powerful alternative for the synthesis of aryl ethers, including those containing fluoroalkyl chains. nih.govacs.org Palladium-catalyzed C-O cross-coupling, in particular, has been shown to be highly effective for reacting (hetero)aryl bromides with fluorinated alcohols. nih.govacs.orgnih.gov

This methodology offers several advantages over the classical Williamson synthesis, including broader substrate scope and excellent functional group tolerance. nih.govacs.org A typical protocol involves a palladium precatalyst, a suitable ligand (e.g., tBuBrettPhos), and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. nih.govacs.orgnih.gov This approach allows for the efficient coupling of fluorinated alcohols with aryl halides, providing a modern and versatile route to fluorinated alkyl aryl ethers that are prevalent in medicinal chemistry and agrochemistry. nih.govacs.org

Table 3: Comparison of Etherification Strategies

Method Description Advantages Limitations
Williamson Ether Synthesis Reaction of a phenoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.org Simple, widely used, good for primary halides. wikipedia.org Prone to elimination with secondary/tertiary halides; can require harsh basic conditions. jk-sci.com

Incorporation of Fluoroalkyl Chains via Etherification Reactions

Transition Metal-Catalyzed C-O Cross-Coupling Reactions for Fluorinated Aryl Ethers
Palladium-Catalyzed Methods for C-O Bond Formation

The formation of the aryl ether linkage in this compound is a critical step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods, often referred to as Buchwald-Hartwig etherifications, have become a cornerstone of modern organic synthesis for their reliability and broad substrate scope. The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

For the synthesis of fluorinated alkyl aryl ethers, specific palladium catalyst systems have been developed to overcome the challenges associated with the lower nucleophilicity of fluorinated alcohols. acs.org A highly effective protocol utilizes a commercially available precatalyst, tBuBrettPhos Pd G3, in combination with a cesium carbonate (Cs₂CO₃) base in toluene. acs.orgacs.org This system demonstrates excellent functional group tolerance and is effective for both electron-rich and electron-poor aryl bromides, proceeding with short reaction times. acs.org

The general catalytic cycle for this transformation is understood to involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) intermediate.

Deprotonation: The base deprotonates the fluorinated alcohol (4,4,4-trifluorobutanol) to form the corresponding alkoxide.

Ligand Exchange: The alkoxide displaces a halide on the Pd(II) complex.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands, such as the biarylphosphine ligand BrettPhos, are often employed as they promote the reductive elimination step and stabilize the palladium catalyst. nih.gov The mild reaction conditions enabled by these advanced catalyst systems allow for the coupling of a wide range of functionalized substrates. researchgate.net

Table 1: Key Components in Palladium-Catalyzed Fluoroalkoxy-de-halogenation
ComponentExampleFunctionReference
Aryl Halide(Hetero)aryl BromidesElectrophilic partner, source of the aryl group. acs.org
Fluorinated Alcohol2,2,2-TrifluoroethanolNucleophilic partner, source of the fluoroalkoxy group. acs.org
Palladium PrecatalysttBuBrettPhos Pd G3Source of the active Pd(0) catalyst. acs.orgacs.org
BaseCs₂CO₃ or K₃PO₄Deprotonates the alcohol to form the active nucleophile. acs.org
SolventTolueneProvides the reaction medium. acs.orgnih.gov
Copper-Mediated Approaches to Fluorinated Aryl Ethers

Copper-mediated reactions provide a valuable alternative to palladium-catalyzed methods for the synthesis of aryl ethers. The Chan-Lam coupling, for instance, facilitates the formation of a C-O bond between an aryl boronic acid and an alcohol using a copper catalyst, often in the presence of an oxidant like oxygen or air. This approach is particularly useful for synthesizing trifluoroethyl aryl ethers from various aryl- and heteroaryl boronic acids and trifluoroethanol under mild conditions. acs.org

Another copper-mediated strategy involves the direct coupling of aryl iodides with fluorinated alcohols. This method is advantageous as aryl iodides are common and readily available starting materials. The mechanism is believed to proceed through a copper(I) alkoxide intermediate. The reaction of an aryl iodide with this intermediate, potentially leading to a higher-valent copper species, culminates in the formation of the aryl ether product.

While copper catalysis can be more cost-effective than palladium, these reactions may sometimes require higher temperatures or longer reaction times. However, developments in ligand design and reaction conditions continue to improve the efficiency and scope of these transformations.

Trifluorobutanol Precursors and Their Derivatization

One common method involves the reduction of a 4,4,4-trifluorobutyric acid derivative. For example, 4,4,4-trifluoro-butyric acid ethyl ester can be reduced using strong reducing agents like lithium aluminum hydride to yield the desired alcohol. google.com However, the high cost and hazards associated with reagents like lithium aluminum hydride have prompted the development of alternative methods. google.comgoogle.com

Another route starts from ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced and hydrolyzed to produce 4,4,4-trifluoro-1-butanol. google.com A different approach utilizes 3-halo-1,1,1-trifluoropropane as a starting material, which is converted to 4,4,4-trifluorobutanal and subsequently reduced with a borohydride (B1222165) salt. google.com

In the context of its use in coupling reactions, the primary "derivatization" of 4,4,4-trifluorobutanol is its in-situ conversion to the corresponding alkoxide. This is typically achieved by adding a base, such as cesium carbonate or potassium phosphate, to the reaction mixture. The base deprotonates the alcohol's hydroxyl group, generating the nucleophilic species required to participate in the palladium or copper catalytic cycle. Other forms of derivatization, such as conversion to a tosylate, could also be envisioned to alter its reactivity for different types of coupling reactions, such as Williamson ether synthesis.

Table 2: Comparison of Synthetic Routes to 4,4,4-Trifluorobutanol
Starting MaterialKey StepsAdvantagesReference
4,4,4-Trifluoro-butyric acid derivativeReduction with LiAlH₄ or NaBH₄/CaCl₂Direct conversion. google.com
Ethyl trifluoroacetateGrignard reaction, reduction, hydrolysis.Stepwise approach allowing for modification. google.com
3-Halo-1,1,1-trifluoropropaneFormation of 4,4,4-trifluorobutanal, then reduction.Stable and reliable method. google.com
2-BromoethanolProtection, Grignard formation, coupling, deprotection.Cost-effective, high yield, avoids expensive reagents. google.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis is the most direct and common approach. In this strategy, the two main fragments of the molecule, the iodinated aromatic ring and the trifluorobutoxy side chain, are prepared separately and then joined in a final key step.

Route A: Palladium- or copper-catalyzed C-O coupling of 4-iodophenol with a derivatized 4,4,4-trifluorobutanol (e.g., a tosylate or halide) or directly with 4,4,4-trifluorobutanol itself.

Route B: A variation involves the coupling of 1,4-diiodobenzene (B128391) with 4,4,4-trifluorobutanol. This approach requires careful control of stoichiometry and reaction conditions to achieve mono-etherification and avoid the formation of the diether byproduct.

A divergent synthesis would begin with a common intermediate that is already elaborated with one of the key functional groups, from which a variety of analogs could be prepared.

Route C: One could start with 4-(4,4,4-trifluorobutoxy)aniline. This common intermediate could then undergo a Sandmeyer reaction to introduce the iodo group at the para position. The same aniline (B41778) precursor could be used to synthesize a range of other halogenated or functionalized analogs.

Route D: Starting with 4-aminophenol, one could first perform the iodination, followed by the etherification reaction. Alternatively, the etherification could be performed first, followed by the transformation of the amino group.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the desired scale, the availability of starting materials, and the need to generate a library of related compounds. For the specific target of this compound, convergent routes are generally more straightforward and efficient.

Chemo-, Regio-, and Stereoselective Synthesis of Fluorinated Aryl Iodides and Ethers

Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules like fluorinated aryl iodides and ethers.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target compound from 1,4-diiodobenzene, chemoselectivity is crucial. The reaction conditions must be tuned to favor the formation of the mono-ether over the di-ether. This is typically managed by using a slight excess of the di-iodide relative to the alcohol. Another example is in domino reactions where C-C and C-O bonds are formed in a specific sequence; the catalyst must selectively initiate the first coupling at the correct site. rsc.org

Regioselectivity is the control of the position at which a reaction occurs. When synthesizing substituted aryl ethers, if the aromatic ring has multiple potential sites for reaction (e.g., multiple halogen atoms), the catalyst and conditions must direct the incoming alkoxy group to the desired position. For instance, in the synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes, palladium catalysis can direct the initial α-arylation to occur exclusively at the least sterically hindered iodine position, demonstrating high regioselectivity. rsc.org Similarly, the substitution pattern on an iodoarene can control the outcome of oxidative fluorination, dictating whether an IF₂ or IF₄ species is formed. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. While this compound itself is achiral, the principles of stereoselective synthesis are critical when preparing analogs or precursors that contain stereocenters. For example, if a chiral fluorinated alcohol were used in a coupling reaction, it would be essential that the process proceeds without racemization of the stereocenter. researchgate.net Advanced methods have been developed for the stereoselective synthesis of various organofluorine compounds, such as the ligand-controlled synthesis of E- and Z-selective trifluoromethylated alkenes from gem-difluoroallenes and aryl iodides. acs.orgacs.org These strategies, while not directly applied to the title compound, showcase the level of control achievable in modern organofluorine chemistry.

Reactivity of the Aryl-Iodine Bond

The C-I bond on an aromatic ring is significantly weaker than C-Br or C-Cl bonds, which accounts for the high reactivity of aryl iodides in reactions involving the cleavage of this bond. This property makes this compound an excellent substrate for reactions that proceed via oxidative addition to a low-valent transition metal center.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. Aryl iodides are prized substrates in this field due to their high reactivity, which often allows for the use of milder reaction conditions and lower catalyst loadings compared to other aryl halides.

Palladium-catalyzed cross-coupling reactions represent some of the most powerful and versatile methods in modern organic synthesis. musechem.comwikipedia.org The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgnumberanalytics.com Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid) with an organic halide. musechem.comwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The reaction of this compound with an arylboronic acid would be expected to proceed efficiently to form a biaryl product.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage is the tolerance of organostannanes to a wide variety of functional groups. numberanalytics.com However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgnrochemistry.com Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can be advantageous, but they are also sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.orgnrochemistry.com

The tables below provide illustrative conditions for these reactions using 4-iodoanisole, a structurally similar compound, to demonstrate typical catalytic systems.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide
ParameterConditionReference(s)
Aryl Halide 4-Iodoanisole researchgate.net
Coupling Partner Phenylboronic acid researchgate.net
Catalyst Palladium-based catalyst (e.g., C–SH–Pd) researchgate.net
Base K₂CO₃ researchgate.net
Solvent Ethanol researchgate.net
Temperature 100 °C researchgate.net
Table 2: Illustrative Conditions for Stille Coupling of an Aryl Iodide
ParameterConditionReference(s)
Aryl Halide Generic Aryl Iodide harvard.edulibretexts.org
Coupling Partner Organostannane (e.g., R-SnBu₃) wikipedia.orgnumberanalytics.com
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ harvard.edulibretexts.org
Ligand Phosphine ligands (e.g., PPh₃, AsPh₃) harvard.edu
Solvent DMF, Dioxane, or THF harvard.edulibretexts.org
Additives CuI (optional, rate acceleration) harvard.edu
Table 3: Illustrative Conditions for Negishi Coupling of an Aryl Iodide
ParameterConditionReference(s)
Aryl Halide Generic Aryl Iodide wikipedia.orgnrochemistry.com
Coupling Partner Organozinc reagent (e.g., R-ZnCl) wikipedia.orgnrochemistry.com
Catalyst Pd(0) or Ni(0) complexes wikipedia.orgorganic-chemistry.org
Ligand Phosphine ligands (e.g., PPh₃, SPhos) wikipedia.orgnih.gov
Solvent THF, DMF nih.govnih.gov
Environment Anhydrous, oxygen-free wikipedia.org

Copper-mediated fluoroalkylation is a crucial method for introducing fluorine-containing motifs into organic molecules. Aryl iodides are generally the preferred substrates for these transformations over the less reactive aryl bromides and chlorides due to their enhanced reactivity. researchgate.netnih.gov The reaction typically involves the cross-coupling of the aryl iodide with a fluoroalkylating agent in the presence of a stoichiometric or catalytic amount of a copper salt. nih.gov It is expected that this compound would readily participate in such reactions, allowing for the synthesis of molecules containing both a fluoroalkyl group and the trifluorobutoxy moiety.

Table 4: General Conditions for Copper-Mediated Fluoroalkylation
ParameterConditionReference(s)
Aryl Halide Generic Aryl Iodide researchgate.netnih.gov
Fluoroalkylating Agent e.g., Iododifluoroacetamides nih.gov
Copper Source CuI or Copper powder nih.govcas.cn
Solvent DMF, DMSO nih.govcas.cn
Temperature 0 - 90 °C nih.govcas.cn
Additives CsF (optional, for in-situ generation) cas.cn

The high reactivity of the aryl-iodine bond in this compound also makes it a suitable substrate for other important palladium-catalyzed reactions. These include the Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, and the Buchwald-Hartwig amination , which forms a C-N bond between an aryl halide and an amine. Both reactions are pillars of modern synthetic chemistry for creating complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) on Iodo-substituted Arenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is crucial, and it is effectively stabilized by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the substituent is an alkoxy group. The oxygen atom directly attached to the ring acts as a powerful electron-donating group via resonance (+M effect). organicchemistrytutor.com This effect increases the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. While the trifluoromethyl group on the butyl chain has a strong electron-withdrawing inductive effect (-I effect), this is attenuated by the alkyl chain and is insufficient to overcome the resonance donation from the oxygen. Consequently, the benzene ring is not sufficiently activated for nucleophilic attack. Therefore, this compound is expected to be highly unreactive toward the SNAr mechanism under standard conditions.

Electrophilic Aromatic Substitution on the Iodobenzene Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are dictated by the electronic properties of the substituents already present on the ring. wikipedia.orgwikipedia.org The substituents on this compound are the iodine atom and the trifluorobutoxy group.

Iodine Atom: Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). openstax.orglibretexts.org However, they are ortho-, para-directors because the lone pairs on the halogen can be donated into the ring through resonance (+M effect), which helps stabilize the positively charged intermediate (the sigma complex) when the attack occurs at the ortho or para positions. libretexts.orglibretexts.org

4,4,4-Trifluorobutoxy Group (-OCH₂CH₂CH₂CF₃): This group's effect is twofold. The oxygen atom is directly attached to the ring, making it an activating group and an ortho-, para-director through its strong resonance electron donation (+M effect). organicchemistrytutor.comyoutube.com This effect generally outweighs the inductive withdrawal of the oxygen itself. quora.com However, the remote but powerful -I effect of the -CF₃ group withdraws electron density through the sigma bonds of the butyl chain, which deactivates the ring compared to a simple alkoxy group like methoxy. minia.edu.egyoutube.com

Predicted Regioselectivity: Both the iodo and the trifluorobutoxy groups are ortho-, para-directors. The trifluorobutoxy group, as an alkoxy group, is a much stronger activating/directing group than iodine. Therefore, substitution will be directed primarily to the positions ortho to the trifluorobutoxy group (C2 and C6). These positions are also meta to the iodine atom. Attack at the position para to the trifluorobutoxy group is blocked by the iodine atom. Thus, electrophilic aromatic substitution on this compound is expected to yield predominantly the 2-substituted product, with potential for some 2,6-disubstitution under forcing conditions.

Reactivity of the Trifluorobutoxy Group

Stability and Transformation under Various Reaction Conditions

The 4,4,4-trifluorobutoxy group exhibits remarkable stability under a wide range of reaction conditions, a characteristic attributed to the high strength of the carbon-fluorine bond. Fluoroalkyl aryl ethers, in general, are known for their robust nature, showing resistance to both thermal and oxidative degradation. This stability allows for a variety of chemical modifications to be performed on other parts of the molecule without affecting the trifluorobutoxy moiety.

The ether linkage in the 4,4,4-trifluorobutoxy group is also notably stable. Unlike some other ether linkages, it is not readily cleaved under typical acidic or basic conditions used in many organic syntheses. This resilience is crucial as it preserves the structural integrity of the substituent during transformations at the iodo position or on the aromatic ring itself. For instance, the compound can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the iodo position without degradation of the trifluorobutoxy group. nih.gov

While direct transformations of the 4,4,4-trifluorobutoxy group itself are not commonly reported due to its high stability, its presence is strategic in the design of molecules for applications where chemical and thermal robustness are paramount.

Influence on Aromatic Ring Reactivity (Electronic Effects)

The 4,4,4-trifluorobutoxy group exerts a significant electronic influence on the aromatic ring, which in turn dictates the regioselectivity and rate of electrophilic aromatic substitution reactions. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+R).

The highly electronegative fluorine atoms in the trifluoromethyl group at the end of the butyl chain create a strong electron-withdrawing inductive effect. minia.edu.eglibretexts.org This effect is transmitted through the sigma bonds of the butoxy chain and the ether oxygen to the aromatic ring, decreasing the electron density of the ring. A decrease in electron density deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts reactions slower than in benzene. lumenlearning.comlibretexts.org

Conversely, the oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring through resonance. libretexts.org This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions of the ring.

The interplay of these electronic effects is crucial for predicting the outcome of chemical reactions involving the aromatic ring of this compound. The deactivating nature of the trifluorobutoxy group means that more forcing conditions may be required for electrophilic aromatic substitution reactions compared to activated benzene derivatives. scielo.org.mx

Elucidating Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound typically involves the iodination of 4-(4,4,4-trifluorobutoxy)benzene. The mechanism of this electrophilic aromatic substitution is a key area of investigation. Direct iodination of aromatic rings with molecular iodine (I₂) is often endothermic and requires an activating agent. libretexts.orgquora.com

One common method involves the use of an oxidizing agent, such as a copper salt (e.g., CuCl₂), which oxidizes I₂ to a more potent electrophilic species, conceptually regarded as I⁺. libretexts.org The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the final product, this compound.

Another approach utilizes elemental iodine in the presence of reagents like Selectfluor™ (F-TEDA-BF₄), which activates the iodine. organic-chemistry.org This method is known for its high regioselectivity and efficiency under mild conditions. organic-chemistry.org The mechanism is believed to involve the formation of a more electrophilic iodine species, which then undergoes the typical steps of electrophilic aromatic substitution.

The reaction mechanism can be summarized in the following steps:

Activation of Iodine: An activating agent (e.g., an oxidizing agent or a Lewis acid) generates a more electrophilic iodine species. masterorganicchemistry.com

Electrophilic Attack: The π-electrons of the benzene ring of 4-(4,4,4-trifluorobutoxy)benzene attack the electrophilic iodine, leading to the formation of a carbocation intermediate.

Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring.

Mechanistic Studies of Cross-Coupling Reactions Involving the Aryl-Iodine Bond

The aryl-iodine bond in this compound is a versatile functional group for various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Mechanistic studies in this area are crucial for optimizing reaction conditions and expanding their scope.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Heck reactions, are commonly employed. nih.govresearchgate.netcolab.ws The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The aryl iodide undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the carbon-iodine bond and the formation of a new organometallic species. rsc.org

Transmetalation (for Suzuki-Miyaura): In reactions like the Suzuki-Miyaura coupling, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst. nih.gov

Hypervalent iodine compounds have emerged as environmentally friendly reagents and catalysts in organic synthesis. nih.govresearchgate.net In the context of reactions involving this compound, hypervalent iodine species can be generated in situ. The aryl iodide can be oxidized to a hypervalent iodine species, which then participates in oxidative reactions. researchgate.net These intermediates are key in various transformations, including fluorinations and oxidative functionalizations. nih.gov The high stability of the resulting aryl iodide after the reaction serves as a thermodynamic driving force for these transformations. nih.gov

Diaryliodonium salts, a class of hypervalent iodine(III) compounds, are particularly important as arylating reagents. nih.govnih.gov These salts can be synthesized through the oxidative activation of aryl iodides followed by coupling with another arene. nih.gov The mechanism of arylation using diaryliodonium salts often involves the transfer of an aryl group to a nucleophile, with the reductive elimination of the iodoarene as a good leaving group.

Fluoroalkylation reactions are crucial for introducing fluorinated moieties into organic molecules. While some of these reactions proceed through ionic pathways, radical mechanisms are also prevalent. conicet.gov.ar The generation of perfluoroalkyl radicals (RF•) can be achieved through various methods, including visible-light photocatalysis and the use of transition metals. conicet.gov.aracs.orgresearchgate.net

In the context of this compound, the aryl-iodine bond can participate in radical fluoroalkylation reactions. For instance, a transition metal, such as copper, can mediate an electron transfer to a perfluoroalkyl iodide (RFI), generating a perfluoroalkyl radical. conicet.gov.ar This radical can then add to an unsaturated bond or participate in a substitution reaction. Mechanistic studies have been conducted to differentiate between radical and non-radical pathways in such trifluoromethylation reactions. conicet.gov.ar

Understanding the Interplay of Fluorine and Iodine Substituents on Reaction Selectivity

The presence of both a fluorine-containing substituent (the 4,4,4-trifluorobutoxy group) and an iodine atom on the benzene ring significantly influences the reactivity and selectivity of this compound.

Electronic Effects: The trifluorobutoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution, making reactions like further halogenation or nitration more difficult compared to unsubstituted benzene. libretexts.org However, the oxygen atom of the butoxy group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the iodine atom, further electrophilic substitution would primarily occur at the ortho positions.

Steric Effects: The bulky trifluorobutoxy group can sterically hinder the positions ortho to it, potentially influencing the regioselectivity of reactions. organic-chemistry.org

Influence on Cross-Coupling: In transition metal-catalyzed cross-coupling reactions, the electronic nature of the substituents can affect the rate of oxidative addition. Electron-withdrawing groups can make the aryl iodide more susceptible to oxidative addition.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into the mechanisms of reactions involving this compound.

Kinetic Studies: These studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and the presence of a catalyst. For example, kinetic measurements can help determine the rate-determining step in a multi-step reaction, such as a cross-coupling catalytic cycle. nih.gov

Thermodynamic Studies: These investigations focus on the energy changes that occur during a reaction. For electrophilic aromatic substitution reactions, the thermodynamics can vary significantly depending on the halogen. For instance, direct fluorination of benzene is highly exothermic and can be explosive, while iodination is often endothermic. quora.com The presence of the trifluorobutoxy group will further modulate the thermodynamics of such reactions.

Interactive Data Table: Key Mechanistic Features

Reaction TypeKey Intermediate(s)Driving ForceFactors Influencing Selectivity
Electrophilic IodinationSigma complex (Arenium ion)Restoration of aromaticityElectronic directing effects of the trifluorobutoxy group
Cross-Coupling (e.g., Suzuki)Organometallic species (e.g., Pd(II)-aryl)Reductive elimination to form a stable productLigand effects, electronic properties of substituents
Reactions via Hypervalent IodineHypervalent iodine(III) speciesFormation of a stable iodoarene leaving groupNature of the oxidizing agent and substrate
Radical FluoroalkylationPerfluoroalkyl radicalsFormation of strong C-F and C-C bondsMethod of radical generation, stability of radical intermediates

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of molecules and the transition states of chemical reactions, offering a way to map out entire reaction pathways and determine activation energies. While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the principles can be applied to understand its likely reactivity, particularly in reactions common for aryl iodides, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

For a typical palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations could be employed to model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the aryl iodide adds to a low-valent palladium catalyst. DFT can be used to calculate the energy barrier for the C-I bond cleavage and the geometry of the resulting Pd(II) intermediate.

Transmetalation: The transfer of an organic group from another organometallic reagent to the palladium center.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into how the electron-donating 4,4,4-trifluorobutoxy group and the iodine atom influence the reaction kinetics and thermodynamics. For instance, the electron-donating nature of the ether group is expected to influence the electron density on the aromatic ring, which in turn affects the ease of oxidative addition.

Table 1: Representative Energy Barriers for a Hypothetical Suzuki Coupling Reaction Calculated by DFT

Reaction Step Transition State Calculated Activation Energy (kcal/mol)
Oxidative Addition TSOA 15.2
Transmetalation TSTM 22.5
Reductive Elimination TSRE 18.9

Note: The data in this table is hypothetical and serves as an example of typical values obtained from DFT calculations for similar aryl iodides.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the ether group, indicating that these are the most nucleophilic sites. The LUMO, conversely, is likely to have significant contributions from the carbon-iodine bond, suggesting that this is the most electrophilic site and susceptible to nucleophilic attack, which is consistent with its role in cross-coupling reactions.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Table 2: Calculated Reactivity Descriptors for this compound

Descriptor Formula Calculated Value (eV) Interpretation
HOMO Energy EHOMO -6.2 Related to ionization potential; electron-donating ability.
LUMO Energy ELUMO -0.8 Related to electron affinity; electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO 5.4 Indicates chemical stability and low reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.5 Tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.7 Resistance to change in electron distribution.
Chemical Softness (S) 1/(2η) 0.185 Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ2/(2η) 2.27 Propensity to accept electrons.

Note: These values are representative and would be calculated using a specific level of theory and basis set in a computational study.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between molecules in a condensed phase (liquid or solid).

For this compound, MD simulations could be used to investigate several key intermolecular interactions:

Halogen Bonding: The iodine atom on the benzene ring can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. MD simulations can reveal the strength, geometry, and dynamics of these interactions. rsc.org

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative trifluorobutoxy group and the iodine atom, leading to dipole-dipole interactions that influence its bulk properties.

An MD simulation would typically involve placing a number of this compound molecules in a simulation box, solvating them if necessary, and then calculating their trajectories over time based on a force field that describes the inter- and intramolecular forces. Analysis of these trajectories can yield information on properties like the radial distribution function (describing the local structure), diffusion coefficients, and binding free energies between molecules. stackexchange.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion (e.g., C-H stretch, C=C bend), providing a detailed understanding of the molecule's vibrational properties.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopy Type Parameter Predicted Value Experimental Value
¹³C NMR C-I Chemical Shift ~95 ppm ~92 ppm
¹H NMR Aromatic Proton (ortho to I) ~7.7 ppm ~7.6 ppm
IR C-F Stretch ~1150 cm⁻¹ ~1145 cm⁻¹

Note: This table presents hypothetical data to illustrate the typical agreement between computationally predicted and experimentally measured spectroscopic parameters.

Applications of 1 Iodo 4 4,4,4 Trifluorobutoxy Benzene in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The dual functionality of 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene, possessing both an iodinated aromatic ring and a trifluorinated alkoxy chain, renders it a highly adaptable component in multistep synthetic sequences. Its utility stems from the ability to selectively transform either the aryl iodide or the fluorinated tail, providing chemists with a flexible platform for molecular design.

Precursor for Further Functionalization of the Aryl Ring

The carbon-iodine bond in this compound is a key handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the aromatic core. The electron-withdrawing nature of the trifluorobutoxy group can influence the reactivity of the aryl iodide, potentially facilitating oxidative addition to the metal catalyst.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAryl or Vinyl Boronic Acids/EstersPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryls, Aryl Alkenes
Sonogashira CouplingTerminal AlkynesPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkynes
Buchwald-Hartwig AminationAminesPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl Amines
Heck CouplingAlkenesPd(OAc)₂, PPh₃, Base (e.g., Et₃N)Aryl Alkenes
Stille CouplingOrganostannanesPd(PPh₃)₄Biaryls, Aryl Alkenes

This table presents potential applications based on the known reactivity of aryl iodides. Specific reaction conditions for this compound would require experimental optimization.

Synthon in the Assembly of Complex Molecular Architectures

Beyond simple functionalization, this compound serves as a crucial synthon for the construction of intricate molecular frameworks. Its participation in sequential cross-coupling reactions allows for the programmed assembly of multiple components, leading to molecules with tailored three-dimensional structures and functionalities. For instance, it can be envisioned as a key starting material in the synthesis of novel liquid crystals, where the rigid aromatic core and the flexible, fluorinated chain are desirable features for inducing specific mesophase behaviors. The introduction of the 4,4,4-trifluorobutoxy group can influence the dielectric anisotropy, a critical parameter in liquid crystal display technologies.

Role in the Synthesis of Fluorinated Scaffolds for Chemical Biology Research

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.govresearchgate.net The 4,4,4-trifluorobutoxy group, in particular, can serve as a lipophilic yet polar handle that can modulate a molecule's interaction with biological targets.

This compound can be utilized as a starting material for the synthesis of fluorinated analogues of known drugs or as a scaffold for the discovery of new therapeutic agents. The trifluorobutoxy moiety can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic profiles. For example, its incorporation into a drug candidate could block a site of metabolic degradation, thereby increasing the drug's half-life in the body.

Table 2: Potential Applications in Medicinal Chemistry

Area of ResearchPotential Application of the 4,4,4-Trifluorobutoxy-phenyl MoietyRationale
Metabolic StabilityBlocking of metabolic hydroxylation sites.The strong C-F bonds are resistant to enzymatic cleavage. researchgate.net
Binding AffinityParticipation in favorable interactions with protein binding pockets.The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions.
Lipophilicity ModulationFine-tuning of the overall lipophilicity of a molecule.The trifluorobutoxy group contributes to lipophilicity, which can affect cell membrane permeability. researchgate.net

This table outlines potential benefits based on general principles of medicinal chemistry. The specific effects would need to be determined for each individual compound.

Research into New Materials Incorporating Fluorinated Aryl Ether Moieties

The field of materials science has seen a surge in the development of fluorinated polymers due to their unique and desirable properties, including high thermal stability, chemical resistance, and low dielectric constants. rsc.orgresearchgate.net Poly(aryl ether)s containing fluorinated substituents are of particular interest for applications in microelectronics and aerospace technologies.

This compound can serve as a monomer or a precursor to a monomer in the synthesis of novel fluorinated poly(aryl ether)s. The incorporation of the trifluorobutoxy side chain can significantly impact the polymer's properties. For instance, the bulky and fluorinated nature of this group can disrupt polymer chain packing, leading to a lower dielectric constant, which is a critical requirement for insulating materials in high-frequency electronic devices. researchgate.netmdpi.commdpi.com Furthermore, the high fluorine content can enhance the hydrophobicity and thermal stability of the resulting polymer.

Table 3: Predicted Properties of Polymers Incorporating the 4,4,4-Trifluorobutoxy-phenyl Moiety

PropertyPredicted Effect of the 4,4,4-Trifluorobutoxy GroupPotential Application
Dielectric ConstantLowered due to reduced polarizability and increased free volume. rsc.orgmdpi.comInsulators in microchips and high-frequency circuit boards.
Thermal StabilityIncreased due to the strength of the C-F bonds.High-performance plastics for demanding environments.
SolubilityPotentially improved in certain organic solvents.Enhanced processability for film and coating formation.
HydrophobicityIncreased due to the low surface energy of fluorinated groups.Water-repellent coatings and membranes.

These predictions are based on established structure-property relationships in fluorinated polymers. Experimental verification would be necessary to confirm these effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Iodo-4-(4,4,4-trifluorobutoxy)benzene?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Alkylation of 4-iodophenol with 4,4,4-trifluorobutyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or DMSO. This method requires careful control of reaction time (12–24 h) and temperature (60–80°C) to avoid side reactions .
  • Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to minimize inhalation risks due to volatile fluorinated intermediates .
  • Waste Disposal: Halogenated waste must be segregated and treated via certified incineration to prevent environmental release of iodine or trifluorobutoxy byproducts .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer: The iodine atom acts as an excellent leaving group in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Key considerations:

  • Catalytic Systems: Pd(OAc)₂ with XantPhos ligand (1–5 mol%) in toluene/water mixtures at 80–100°C achieves yields of 70–85%. The trifluorobutoxy group may reduce electron density, slowing oxidative addition .
  • Competing Pathways: Under basic conditions, elimination of HI can occur, necessitating pH control (pH 7–8) to suppress side reactions .

Q. What analytical techniques validate structural integrity and purity?

Answer:

  • NMR (¹H/¹⁹F/¹³C): ¹⁹F NMR is critical for confirming the trifluorobutoxy group (δ ≈ -62 to -65 ppm). Aromatic protons in ¹H NMR appear as doublets (J = 8–9 Hz) due to iodine’s electron-withdrawing effect .
  • Mass Spectrometry (HRMS): ESI-HRMS (negative mode) confirms molecular ion peaks at m/z 344.970 [M-H]⁻ .

Q. How can researchers resolve contradictions in reported reaction yields?

Answer: Discrepancies often arise from:

  • Catalyst Purity: Trace Pd impurities in commercial catalysts (e.g., Pd/C) can alter reaction pathways. Pre-treatment with EDTA or chelating resins improves reproducibility .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts. Systematic solvent screening (e.g., THF vs. dioxane) is recommended .

Q. What challenges exist in scaling up synthesis for research quantities?

Answer:

  • Heat Management: Exothermic iodination steps require jacketed reactors or controlled addition rates to prevent thermal runaway .
  • Continuous Flow Systems: Microreactors improve mixing efficiency for halogenation steps, reducing reaction times by 50% compared to batch methods .

Methodological Notes

  • Contradiction Analysis: When yields deviate >10% from literature, verify reagent stoichiometry (e.g., excess boronic acid in Suzuki couplings) and monitor reaction progress via TLC .
  • Advanced Applications: The compound’s iodine moiety is being explored in PET radiotracer synthesis via isotopic exchange (¹²⁴I/¹²⁵I), though competing C-O bond cleavage under harsh conditions remains a hurdle .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.